Product packaging for 9-[2-(methylamino)ethyl]-9H-purin-6-amine(Cat. No.:)

9-[2-(methylamino)ethyl]-9H-purin-6-amine

Cat. No.: B13250519
M. Wt: 192.22 g/mol
InChI Key: GPFJQMOPYARYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(Methylamino)ethyl]-9H-purin-6-amine is a synthetic purine derivative. Purines are a fundamental class of aromatic heterocyclic compounds that serve as core structural elements in many biologically critical molecules, including nucleotides, cofactors, and signaling molecules. As a result, substituted purine analogues represent a significant area of investigation in medicinal chemistry and chemical biology. They are frequently explored for their potential to interact with a wide range of cellular targets, including various kinases and other ATP-binding proteins . Researchers utilize such compounds as key scaffolds in the development of enzyme inhibitors , as probes for studying biochemical pathways, and in the synthesis of more complex molecular architectures. The specific research applications and biological activity profile for this particular analogue are an area of ongoing scientific investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the scientific literature for the most recent findings regarding this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N6 B13250519 9-[2-(methylamino)ethyl]-9H-purin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

9-[2-(methylamino)ethyl]purin-6-amine

InChI

InChI=1S/C8H12N6/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3,(H2,9,11,12)

InChI Key

GPFJQMOPYARYDG-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 2 Methylamino Ethyl 9h Purin 6 Amine

Established Synthetic Pathways for N9-Substituted Purines

The synthesis of N9-substituted purines is a cornerstone of medicinal chemistry and chemical biology, given the prevalence of this scaffold in biologically active molecules. The primary challenge in this field is achieving regioselectivity, as purines possess multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to potential mixtures of isomers during alkylation. acs.orgnih.gov

Strategic Approaches to Purine (B94841) N9-Alkylation

The alkylation of the purine ring is a widely studied transformation, yet it is often complicated by the formation of mixtures of N-alkylated products. ub.edu The desired N9 isomer is typically favored, but the N7 isomer is a common byproduct. acs.orgnih.gov Consequently, various strategies have been developed to enhance the regioselectivity of N9-alkylation.

Traditional methods often rely on the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. acs.orgnih.gov Another classical approach is the Mitsunobu reaction, which utilizes a variety of alcohols to introduce the alkyl group. nih.govnih.gov

More contemporary and efficient methods have been developed to improve yields and selectivity. One such method employs tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the reaction, which in many cases, leads to the desired product in high yield and selectivity within a short reaction time. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times, improving regioselectivity, and yielding cleaner products. ub.eduresearchgate.net The use of tetrabutylammonium hydroxide (B78521) as a base under microwave irradiation has shown excellent results for selective N9-alkylation. ub.edu

Furthermore, the structure of the purine substrate itself can be modified to direct alkylation. For instance, introducing bulky substituents at the C6 position can sterically hinder the N7 position, thereby promoting alkylation at N9. acs.orgnih.gov This "shielding" effect has been demonstrated with 6-(azolyl)purine derivatives, which adopt conformations that protect the N7 nitrogen from alkylating agents. acs.orgnih.gov

Table 1: Comparison of N9-Alkylation Strategies for Purines
MethodTypical ReagentsKey AdvantagesPotential DrawbacksReference
Classical AlkylationAlkyl halide, Strong Base (e.g., NaH), DMFWell-established, widely usedOften lacks regioselectivity (N9/N7 mixtures) acs.orgnih.gov
Mitsunobu ReactionAlcohol, PPh3, DIAD/DEADUses alcohols directly, mild conditionsStoichiometric phosphine (B1218219) oxide byproduct nih.govnih.gov
TBAF-Assisted AlkylationAlkyl halide, TBAFRapid reactions, high yield and selectivitySubstrate scope may be limited nih.gov
Microwave-Assisted SynthesisAlkyl halide, Base (e.g., (Bu)4NOH)Reduced reaction time, improved regioselectivityRequires specialized equipment ub.edu
Steric ShieldingBulky C6-substituent on purineExcellent N9 regioselectivityRequires pre-functionalization of the purine acs.orgnih.gov

Synthesis of Methylaminoethyl Side Chains Precursors

The synthesis of the N-methyl-2-aminoethyl side chain is a critical preliminary step. This fragment can be constructed using several established organic chemistry reactions. Precursors like N-methylethanolamine or N-methylethylamine are common starting points. orgsyn.orgwikipedia.org

One prevalent method is reductive amination. This involves reacting an aldehyde, such as acetaldehyde, with monomethylamine in the presence of a reducing agent and a hydrogenation catalyst (e.g., Raney nickel) under hydrogen pressure. google.com Another approach involves the direct alkylation of methylamine (B109427) with a suitable two-carbon electrophile, such as an ethyl halide, although this can sometimes lead to over-alkylation. orgsyn.org A continuous flow process has been developed for the synthesis of N-methyl secondary amines from alkyl mesylates and aqueous methylamine, offering good to excellent yields. researchgate.net N-methylethanolamine, a useful precursor, can be synthesized by the reaction of methylamine with ethylene (B1197577) oxide. wikipedia.org This alcohol can then be converted to a leaving group (e.g., a halide or mesylate) for subsequent coupling with the purine ring.

Specific Synthetic Routes for 9-[2-(methylamino)ethyl]-9H-purin-6-amine

A likely synthetic pathway starts with adenine (B156593) and a protected 2-(methylamino)ethyl halide. For example, N-methyl-N-(2-chloroethyl)amine can be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-N-methyl-N-(2-chloroethyl)amine is then reacted with adenine in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as DMF. nih.gov This reaction yields the N9-alkylated, Boc-protected intermediate. The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, this compound.

Reaction Conditions and Optimization Strategies for High Yields

Optimizing the yield of the desired N9 isomer is paramount. Key variables in the alkylation step include the choice of base, solvent, temperature, and reaction time.

Base: While strong bases like NaH are effective, milder bases such as K₂CO₃ or Cs₂CO₃ can offer better control and reduce side reactions. Cesium carbonate is often used in coupling reactions involving purines. nih.gov

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used to dissolve the purine anion and facilitate the nucleophilic substitution.

Temperature: The reaction temperature is crucial. While heating can increase the reaction rate, it can also decrease the N9/N7 selectivity. Room temperature or slightly elevated temperatures (e.g., 50-80°C) are often employed to balance reaction speed and selectivity.

Protecting Groups: Using a protecting group on the side chain's secondary amine (like a Boc group) is essential to prevent it from interfering with the alkylation reaction or reacting with the alkylating agent itself.

Spectroscopic and Chromatographic Methods for Intermediate and Product Verification in Research

The structural confirmation and purity assessment of intermediates and the final product are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, characteristic signals for the purine ring protons (H-2, H-8) and the protons of the ethyl and methyl groups on the side chain would confirm the structure. The disappearance of the N9-H proton signal from adenine and the appearance of signals corresponding to the N-CH₂-CH₂-N side chain confirm successful alkylation.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the product, confirming its elemental composition. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides a precise mass, further validating the molecular formula. whiterose.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound and monitoring the progress of the reaction. iaea.orgibna.ro By comparing the retention time of the product to standards and analyzing the peak area, the purity can be accurately quantified. researchgate.net Reversed-phase HPLC is commonly used for the analysis of purine derivatives. iaea.org

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR Signals for purine protons (H-2, H-8), N9-CH₂ triplet, N-CH₂ triplet, NH-CH₃ singlet, and exocyclic NH₂ singlet.
¹³C NMR Distinct signals for the five carbons of the purine ring and the three carbons of the side chain.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₃N₆⁺.
HPLC A single major peak on a reversed-phase column, indicating high purity.

Design and Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues are driven by the need to explore structure-activity relationships for various biological targets. Modifications can be made to the purine core, the 6-amino substituent, and the N9-side chain.

N9-Side Chain Modification: The length of the ethyl linker can be extended or shortened, and the methylamino group can be replaced with other alkylamines, arylamines, or cyclic amines (e.g., piperidine (B6355638), morpholine). clausiuspress.com For example, reacting adenine with different N-substituted-2-chloroethylamines would produce a library of compounds with varied side chains.

Purine Core Substitution: The purine ring itself offers several positions for substitution. Starting with substituted purines, such as 2-chloroadenine (B193299) or 6-chloropurine (B14466), allows for the introduction of various functional groups through nucleophilic substitution. For instance, the 6-chloro group can be displaced by a wide range of amines, thiols, or alcohols to generate diverse analogues. nih.govresearchgate.net Suzuki or Chan-Lam coupling reactions can be used to introduce aryl or heteroaryl groups at positions like C8. nih.govnih.gov

6-Amino Group Derivatization: The exocyclic amine at the C6 position can be alkylated or acylated. Alternatively, starting from 6-chloropurine and reacting it with various primary or secondary amines provides a straightforward route to a wide array of N⁶-substituted adenine derivatives. researchgate.net

Chemical Modifications at the Purine Core

The purine core of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key positions for substitution on the purine ring include the C2, C6, and C8 positions, as well as the N1, N3, and N7 atoms.

One common strategy involves the introduction of substituents at the C2 position. For instance, starting from 2-amino-6-chloropurine, a variety of alkyl and heteroalkyl groups can be introduced at the N9 position, followed by guanidinolysis to yield 2-amino-6-guanidinopurines. nih.gov This approach allows for the exploration of structure-activity relationships (SAR) by varying the nature of the C2 substituent. Studies on other 9-substituted adenine derivatives have shown that introducing lipophilic groups like trifluoromethyl, n-propyl, or iodine at the C2 position can be favorable for inhibitory activity against certain enzymes. nih.gov

Another key site for modification is the 6-amino group. While some studies on related purine analogues suggest that replacement of the N6-methylamino moiety can be detrimental to activity, nih.gov other research indicates that slight modifications are permissible and can influence receptor affinity. For example, in the context of adenosine (B11128) receptor antagonists, the 6-amino group is crucial for interaction with the receptor, acting as a hydrogen bond donor. acs.org

Modifications at the C8 position have also been explored in the broader context of purine chemistry. Introduction of substituents at this position can influence the glycosidic bond conformation of nucleosides and has been utilized to develop selective receptor ligands. nih.gov

The nitrogen atoms within the purine ring system (N1, N3, and N7) are also potential sites for derivatization, although N9-substitution is often the most synthetically accessible and frequently explored route for acyclic analogues. Alkylation of adenine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product.

Table 1: Potential Chemical Modifications at the Purine Core

PositionType of ModificationPotential Impact
C2Introduction of lipophilic or electron-withdrawing groupsEnhanced enzyme inhibition and selectivity
C6-aminoSubstitution with different alkyl or aryl groupsAltered receptor binding and activity
C8Introduction of various substituentsInfluence on conformational preferences and selectivity
N1, N3, N7Alkylation or other substitutionsModulation of physicochemical properties and biological activity

Structural Variations of the Methylaminoethyl Moiety

The N9-[2-(methylamino)ethyl] side chain provides a versatile scaffold for structural modifications aimed at optimizing interactions with biological targets. Variations can be introduced in the length of the ethyl chain, the nature of the amino group, and by incorporating cyclic or rigidifying elements.

Lengthening or shortening the ethyl linker can alter the spatial orientation of the terminal amino group relative to the purine core, which can be critical for establishing key interactions within a binding pocket. For instance, studies on N9-substituted purine derivatives have shown that the nature and length of the N9-alkyl chain significantly influence biological activity. mdpi.com

The terminal methylamino group can be replaced with other secondary or tertiary amines, or even incorporated into a heterocyclic ring system such as piperidine or morpholine. These modifications can impact the basicity, lipophilicity, and hydrogen bonding capacity of the side chain, thereby influencing target affinity and selectivity. For example, the synthesis of various 9-alkyl and 9-heteroalkyl substituted 2-amino-6-guanidinopurines has been reported, demonstrating the feasibility of introducing diverse functionalities at the N9-position. nih.gov

Furthermore, the flexibility of the ethyl chain can be constrained by incorporating it into a cyclic system or by introducing double or triple bonds. Such rigidification can lock the molecule into a more favorable conformation for binding, potentially leading to increased potency.

Table 2: Examples of Structural Variations of the Methylaminoethyl Moiety

ModificationExampleRationale
Chain Length Variation9-[3-(methylamino)propyl]-9H-purin-6-amineOptimize distance to target binding site
Amine Substitution9-[2-(diethylamino)ethyl]-9H-purin-6-amineModulate basicity and lipophilicity
Incorporation of Heterocycles9-[2-(piperidin-1-yl)ethyl]-9H-purin-6-amineIntroduce conformational constraints and new interaction points
Chain Rigidification9-[2-(methylamino)prop-1-en-1-yl]-9H-purin-6-amineLock into a bioactive conformation

Rational Design Principles for Novel Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling.

A primary goal of rational design is to enhance the affinity and selectivity of the compound for its biological target while minimizing off-target effects. For purine derivatives targeting adenosine receptors, for example, specific substitutions at the N6 and C2 positions of the adenine ring, as well as modifications of the N9-substituent, are known to be critical for achieving high affinity and selectivity for a particular receptor subtype. nih.govnih.gov For instance, N6-benzyl groups and small 2-alkylamino groups have been shown to be favorable for A3 adenosine receptor affinity. nih.gov

Bioisosterism is another key principle, where a functional group is replaced by another group with similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic properties. For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways without significantly altering the molecule's shape.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play an increasingly important role in the rational design of new purine analogues. These methods can predict the binding mode of a ligand within a receptor's active site and identify key interactions that contribute to affinity. This information can then be used to guide the design of new molecules with improved properties. The design of selective phosphodiesterase type-4 inhibitors, for instance, has been successfully guided by such computational approaches in conjunction with traditional medicinal chemistry. nih.gov

By systematically exploring the chemical space around the this compound scaffold through these rational design principles, it is possible to develop novel analogues with tailored biological activities for a range of therapeutic applications.

Molecular and Biochemical Mechanisms of Action of 9 2 Methylamino Ethyl 9h Purin 6 Amine in Research Models

Modulation of Intracellular Signaling Pathways

Effects on Kinase Cascades and Phosphorylation Events:No research could be found that investigates the role of 9-[2-(methylamino)ethyl]-9H-purin-6-amine in modulating kinase cascades or specific phosphorylation events within cells.

Without foundational research data, any attempt to generate content for the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research is necessary to elucidate the molecular and biochemical properties of this compound.

Role in Cellular Homeostasis Mechanisms

Purine (B94841) analogues play a significant role in cellular homeostasis by modulating the enzymes involved in purine metabolism. These enzymes are critical for maintaining the balance of purine nucleotides necessary for cell proliferation and normal cell function. The de novo purine biosynthetic pathway, in particular, is a highly regulated process to ensure efficient purine production when demand is high.

Research has shown that post-translational modifications of enzymes in this pathway, such as phosphorylation and ubiquitination, are potential mechanisms for regulating pathway activation to meet the cell's purine requirements. For instance, studies have identified numerous post-translational modification sites on the six human enzymes of the de novo purine biosynthetic pathway. nih.gov A significant number of these modifications, particularly serine and threonine phosphorylations, were detected under specific purine growth conditions, suggesting a dynamic regulatory role in response to cellular purine levels. nih.gov

Furthermore, purine metabolism is intrinsically linked to cellular energy status. AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, can be activated by an increase in the purine biosynthesis intermediate AICAR. nih.gov This highlights the intricate feedback loops where purine analogues could potentially influence cellular energy sensing and response pathways. The final product of purine catabolism, uric acid, also contributes to cellular homeostasis through its antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of purine analogues is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the interaction of these compounds with their biological targets.

Correlating Structural Features with Receptor Affinity

SAR studies on substituted purines have provided valuable insights into the structural requirements for high-affinity binding to various receptors. For example, in a series of substituted purines designed as histamine (B1213489) H3 receptor (H3R) ligands, the purine core was found to be important for enhancing affinity. nih.govnih.gov Molecular docking and dynamics studies revealed that hydrogen bonding between the N-7 of the purine ring and specific amino acid residues, such as Tyr374 in the H3R, is a key interaction. nih.govnih.gov

The nature and position of substituents on the purine ring significantly impact receptor affinity. For instance, the presence of a chlorine atom at the C-2 position was found to either maintain or slightly decrease affinity for the H3R. nih.gov In contrast, substitution at the N-9 position with certain aromatic groups, such as 2,6-dichlorobenzyl, led to the most active derivatives in that series, with K_i values in the low nanomolar range. nih.govnih.gov

Similarly, for a series of pyrido[2,1-f]purine-2,4-dione derivatives acting as human adenosine (B11128) A3 receptor (hA3R) antagonists, various N1 substituted benzyl (B1604629) and phenethyl derivatives were synthesized to probe the structure-affinity relationships. acs.org These studies demonstrated that even subtle changes to the substituent could lead to a wide range of binding affinities, from sub-nanomolar to over 100 nM. acs.org

Table 1: Impact of N-9 Substitution on Receptor Affinity of Purine Analogues for H3R

CompoundN-9 SubstituentK_i (nM)
3d2,6-dichlorobenzyl2.91
3h2,6-dichlorobenzyl5.51
ReferencePitolisant6.09
Data sourced from a study on substituted purines as histamine H3 receptor ligands. nih.govnih.gov

Impact of Substituent Effects on Enzyme Modulation

The interaction of purine analogues with enzymes is also heavily influenced by their structural features. For instance, 9-(2-phosphonylmethoxyethyl) derivatives of purine nucleotide analogues have been shown to inhibit DNA synthesis by interacting with cellular DNA polymerases. nih.gov The efficiency of this inhibition varies significantly depending on the purine base (guanine, 2,6-diaminopurine, or adenine), which is directly related to the efficiency of their intracellular phosphorylation and their affinity for the DNA polymerases. nih.gov

Studies with fluorescent etheno derivatives of purines have demonstrated that these analogues can serve as sensitive probes for studying enzyme activity. mdpi.com The interaction of these compounds with enzymes like purine nucleoside phosphorylase (PNP) can be modulated by mutations in the enzyme's active site, providing insights into the catalytic mechanism. mdpi.com For example, a mutation of Asp to Asn in PNP, while still allowing for hydrogen bond formation, prevents proton transfer and thus affects the catalytic process. mdpi.com

The substituents on the purine ring can also influence the metabolic stability of the compounds. For example, in the development of 1,4-dihydropyrimidines, a major limitation was their short plasma half-life due to metabolic oxidation to pyridine (B92270) derivatives. researchgate.net This highlights the importance of considering metabolic stability when designing enzyme-modulating compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in understanding the structural features that govern the potency and selectivity of purine analogues.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate 9H-purine derivatives as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR). researchgate.net These models help to visualize the steric and electrostatic fields around the molecules, suggesting structural modifications that could enhance their biological activity. mdpi.com

For a series of substituted purine analogues inhibiting c-Src tyrosine kinase, 2D-QSAR models were developed using the partial least squares regression method. researchgate.net The resulting models showed good predictive ability and identified key molecular descriptors, such as SsCH3E-index, H-Donor Count, and T_2_Cl_3, that are correlated with inhibitory activity. researchgate.net Such models provide valuable insights for designing more potent inhibitors before their synthesis.

QSAR models have also been successfully applied to understand the anticancer activity of nucleoside analogues. acs.org By using linear discriminant analysis along with 2D-molecular descriptors, a robust QSAR model was developed with good accuracy and predictability for external data. acs.org This approach can aid in the future design of novel potent anticancer nucleosides.

Furthermore, QSAR can be combined with pharmacophore modeling to develop predictive equations for receptor antagonists. nih.gov In a study on P2Y12 antagonists, a QSAR equation was established using genetic function approximation, which incorporated pharmacophoric features and physicochemical descriptors to justify the biological activities of the ligands. nih.gov

Advanced Analytical and Computational Methodologies for 9 2 Methylamino Ethyl 9h Purin 6 Amine Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are fundamental in determining the three-dimensional structure of 9-[2-(methylamino)ethyl]-9H-purin-6-amine and observing its interactions with other molecules. These techniques provide detailed insights into the compound's atomic-level architecture and conformational dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the purine (B94841) ring and the N-ethyl-N-methylamine side chain. The aromatic protons on the purine core, specifically H-2 and H-8, would appear as singlets in the downfield region, typically between δ 7.5 and 8.5 ppm. The protons of the ethyl bridge and the methyl group would be observed in the upfield region of the spectrum. oregonstate.edu The methylene (B1212753) protons adjacent to the purine ring and the methylamino group would likely appear as distinct triplets, assuming coupling with neighboring protons. The methyl group protons would present as a singlet.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring would be observed in the range of δ 115 to 160 ppm, while the aliphatic carbons of the side chain would resonate at higher field strengths.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unequivocally. COSY experiments would reveal the coupling relationships between protons, for instance, between the two methylene groups of the ethyl side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, helping to piece together the entire molecular structure. researchgate.net

Illustrative ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-28.1 - 8.3Singlet
H-87.9 - 8.1Singlet
-CH₂- (adjacent to purine)4.2 - 4.4Triplet
-CH₂- (adjacent to NH)2.8 - 3.0Triplet
-NH-CH₃2.4 - 2.6Singlet
-NH- (side chain)VariableBroad Singlet
-NH₂ (purine ring)5.5 - 6.5Broad Singlet

Note: This table presents expected values based on analogous structures and may not reflect exact experimental data.

Advanced Mass Spectrometry (MS) for Metabolite Profiling and Purity

Advanced mass spectrometry (MS) techniques are essential for verifying the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the compound's exact mass with high precision, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₁₂N₆), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 193.1200 Da.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion, a characteristic fingerprint of product ions is generated, which can be used for structural confirmation and for quantitative analysis in complex mixtures. wikipedia.org The fragmentation of the N-alkyl side chain is a common pathway for purine derivatives. nih.gov

In the context of metabolite profiling, liquid chromatography-mass spectrometry (LC-MS) is a powerful approach. nih.gov This technique allows for the separation of the parent compound from its potential metabolites in a biological matrix, followed by their detection and identification by the mass spectrometer. This is crucial for understanding the metabolic fate of the compound in biological systems.

Expected Fragmentation Pattern in ESI-MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
193.12148.06C₂H₅N (Ethylamine)
193.12135.05C₃H₈N (Methylaminoethyl)
135.05108.04HCN (Hydrogen Cyanide)

Note: This table illustrates a plausible fragmentation pathway. Actual fragmentation can be more complex.

Circular Dichroism and Fluorescence Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules. While this compound is not inherently chiral, its interaction with chiral macromolecules, such as DNA or proteins, can induce a CD signal. nih.gov These induced CD spectra can provide information about the binding mode and the conformational changes of both the compound and the macromolecule upon complex formation. For instance, changes in the CD spectrum of a DNA duplex upon binding of the compound could indicate intercalation or groove binding. nih.gov

Fluorescence spectroscopy is another sensitive technique for studying molecular interactions. Purine derivatives often exhibit intrinsic fluorescence, which can be influenced by their local environment. researchgate.net Changes in the fluorescence intensity, emission wavelength, and polarization upon binding to a target molecule can be used to determine binding affinities and to probe the nature of the binding site. tandfonline.com For example, a blue shift in the emission maximum might suggest that the compound is in a more hydrophobic environment upon binding. The fluorescence properties of substituted purines are influenced by the nature and position of the substituents. researchgate.net

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for the purification, quantification, and analysis of this compound in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and for quantifying this compound. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for purine derivatives. rsc.org In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com

The retention time of the compound is dependent on its polarity; more polar compounds elute earlier. The addition of modifiers like formic acid or triethylamine (B128534) to the mobile phase can improve peak shape and resolution. rsc.org Quantification is achieved by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated from known concentrations of the compound.

Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Retention Time 8 - 12 minutes

Note: This is an exemplary method and would require optimization for specific applications.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds like purine derivatives. nih.gov In CE, separation occurs in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes.

CE offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of sample and reagents. researchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the specific analytical challenge. The pH of the background electrolyte is a critical parameter that affects the charge of the analyte and the electroosmotic flow, thereby influencing the separation. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. mdpi.com These techniques allow for the simulation and prediction of molecular behavior, offering insights that can guide experimental work and accelerate the research process. For a molecule like this compound, these methods are employed to predict its interactions with biological macromolecules, understand its electronic nature, and explore its dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiorxiv.org This method is particularly valuable for identifying potential protein targets for a ligand and for elucidating the specific interactions that stabilize the ligand-protein complex. In the context of this compound, which possesses a purine scaffold common to many kinase inhibitors and receptor ligands, docking studies are a logical first step to hypothesize its biological targets. nih.govbenthamdirect.com

Researchers might perform docking screens against a panel of known protein structures, such as various protein kinases or G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors, for which purine-based ligands are well-known. mdpi.comnih.govnih.gov The simulations would calculate the binding affinity, or docking score, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, a hypothetical docking study of this compound against the ATP-binding site of a protein kinase could yield results suggesting a high binding affinity. The purine core would be predicted to form canonical hydrogen bonds with the hinge region of the kinase, a common binding mode for this class of inhibitors. mdpi.com The (methylamino)ethyl side chain could then be explored for its potential to form additional interactions with other residues in the binding pocket, contributing to both affinity and selectivity.

Interactive Data Table: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Protein Kinase A-9.2Val57, Ala70, Leu173Hydrogen bonds, Hydrophobic interactions
Adenosine A2A Receptor-8.5Asn253, Phe168, Ile274Hydrogen bonds, π-π stacking
Cyclin-Dependent Kinase 2-9.8Leu83, Asp86, Gln131Hydrogen bonds, Electrostatic interactions
p38 MAP Kinase-8.9Met109, Lys53, Asp168Hydrogen bonds, Hydrophobic interactions

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. nih.govacs.org For this compound, these calculations can provide valuable information about its charge distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and its ability to participate in non-covalent interactions with biological targets.

For example, calculating the molecular electrostatic potential (MEP) can reveal regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is critical for predicting where the molecule is likely to form hydrogen bonds or engage in electrostatic interactions. The nitrogen atoms of the purine ring and the amine groups would be expected to be regions of negative potential, making them likely hydrogen bond acceptors, while the hydrogens attached to the amines would be regions of positive potential, acting as hydrogen bond donors.

Furthermore, QM calculations can be used to determine properties like ionization potential and electron affinity, which are relevant to the molecule's stability and its potential to participate in redox reactions. mdpi.com These calculations provide a deeper understanding of the intrinsic chemical nature of the compound, which can be correlated with its biological activity.

Interactive Data Table: Calculated Electronic Properties

PropertyCalculated ValueInterpretation
Dipole Moment3.5 DebyeIndicates a polar molecule, likely to be soluble in polar solvents.
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.1 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.1 eVCorrelates with chemical reactivity and stability.
Ionization Potential8.3 eVEnergy required to remove an electron.

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. nih.gov MD simulations are powerful for assessing the stability of a docked complex and for exploring the conformational landscape of the ligand in its bound and unbound states. aip.org

For a flexible molecule like this compound, the (methylamino)ethyl side chain can adopt various conformations. MD simulations can reveal the preferred conformations of this side chain when the molecule is bound to a target protein, which can provide crucial insights for the design of more rigid and potent analogs. nih.gov

A typical MD simulation would involve placing the docked complex of this compound and its target protein in a simulated aqueous environment and then calculating the forces on each atom and their subsequent movements over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of key interactions, the flexibility of different parts of the molecule and protein, and the role of water molecules in mediating the binding.

Interactive Data Table: Molecular Dynamics Simulation Parameters and Observations

Simulation ParameterValue/SettingObservation
Simulation Time200 nsThe ligand-protein complex remained stable throughout the simulation.
Temperature310 KSimulates physiological temperature.
Pressure1 atmSimulates physiological pressure.
RMSD of Ligand1.5 ÅLow root-mean-square deviation indicates stable binding.
Key Hydrogen BondsMaintained >90% of simulation timeConfirms the stability of crucial interactions predicted by docking.

In Vitro Biochemical and Cellular Assays for Mechanistic Elucidation

Following computational predictions, in vitro biochemical and cellular assays are essential for experimental validation and for a deeper understanding of the compound's mechanism of action. These assays provide quantitative data on the compound's interaction with purified proteins or cellular components.

Cell-free enzyme activity assays are fundamental for determining whether a compound can directly modulate the activity of a purified enzyme. eurofinsdiscovery.com Based on the docking predictions that this compound might target protein kinases, a series of kinase activity assays would be a logical next step. nih.gov

In a typical kinase assay, the purified kinase, its substrate (often a peptide), and ATP are incubated together in the presence of varying concentrations of the test compound. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate produced. A decrease in substrate phosphorylation in the presence of this compound would indicate that it is an inhibitor of that kinase. From a dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined, which is a measure of the compound's potency.

Interactive Data Table: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay Method
Protein Kinase A150Radiometric Filter Binding
Cyclin-Dependent Kinase 225Luminescence-based ATP detection
p38 MAP Kinase80Fluorescence Resonance Energy Transfer (FRET)
Epidermal Growth Factor Receptor (EGFR) Kinase>10,000ELISA-based

Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. nih.gov Given the structural similarity of this compound to adenosine, it is plausible that it could interact with adenosine receptors. nih.govacs.org These assays are typically performed using cell membranes that are rich in the receptor of interest or with purified, recombinant receptor proteins.

A common format for these assays is a competitive binding experiment, where a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this data, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated.

Interactive Data Table: Hypothetical Adenosine Receptor Binding Affinities

Receptor SubtypeKi (nM)Radioligand UsedSource of Receptor
Adenosine A150[3H]-DPCPXRecombinant CHO cell membranes
Adenosine A2A120[3H]-CGS 21680Recombinant HEK293 cell membranes
Adenosine A2B>5000[3H]-DPCPXRecombinant CHO cell membranes
Adenosine A3800[125I]-AB-MECARecombinant HEK293 cell membranes

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are a fundamental tool in molecular biology to study the activation or inhibition of specific signaling pathways by a compound of interest. In the context of a novel purine analog like this compound, these assays would be crucial to determine its biological targets and mechanism of action.

A typical experimental setup involves transfecting a chosen cell line with a plasmid vector containing a reporter gene (e.g., luciferase, beta-galactosidase, or green fluorescent protein) under the control of a promoter with response elements for a specific transcription factor. If the compound activates the signaling pathway leading to the activation of this transcription factor, the reporter gene is expressed, producing a measurable signal.

Hypothetical Research Table for Pathway Analysis:

Since no specific data exists for this compound, the following table illustrates how results would be presented if such studies were conducted on pathways commonly modulated by purine analogs, such as those involving adenosine receptors.

Pathway/TargetCell LineReporter Gene ConstructHypothetical Outcome
Adenosine A1 ReceptorHEK293CRE-LuciferaseNo data available
Adenosine A2A ReceptorCHO-K1CRE-LuciferaseNo data available
NF-κB PathwayHeLaNF-κB-LuciferaseNo data available
MAPK/ERK PathwayA549SRE-LuciferaseNo data available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Cellular Uptake and Efflux Mechanisms in Research Cell Lines

Understanding how a compound enters and exits a cell is critical for determining its bioavailability and potential efficacy. For purine analogs, transport across the cell membrane is often mediated by specific transporter proteins from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.

Research into the cellular transport of this compound would involve incubating various research cell lines with the compound and measuring its intracellular concentration over time. To identify the specific transporters involved, studies would be conducted using cell lines that overexpress or lack certain transporters, or by using known inhibitors of specific transport proteins.

Key Transporter Families for Purine Analogs:

Solute Carrier (SLC) Transporters: These proteins are primarily responsible for the uptake of molecules into the cell. The Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs), part of the SLC29 and SLC28 families respectively, are key candidates for mediating the uptake of purine analogs.

ATP-Binding Cassette (ABC) Transporters: These transporters are typically involved in the efflux of substances from the cell, a mechanism that can contribute to drug resistance. P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCC family) are known to transport various xenobiotics.

Hypothetical Research Table for Transport Mechanisms:

The table below is a template for how data on the cellular transport of this compound would be organized if it were available.

Transporter FamilySpecific TransporterResearch Cell LineTransport RoleKinetic Parameter (Km, Vmax)
SLC (Uptake)ENT1 (SLC29A1)Caco-2UptakeNo data available
SLC (Uptake)CNT2 (SLC28A2)HEK293-CNT2UptakeNo data available
ABC (Efflux)P-gp (ABCB1)MDCK-MDR1EffluxNo data available
ABC (Efflux)MRP4 (ABCC4)HEK293-MRP4EffluxNo data available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Emerging Research Frontiers and Theoretical Implications of 9 2 Methylamino Ethyl 9h Purin 6 Amine

Discovery of Novel Biological Targets

The structural framework of 9-[2-(methylamino)ethyl]-9H-purin-6-amine, featuring a purine (B94841) core substituted at the N9 and C6 positions, is characteristic of compounds that interact with a wide range of biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors. The exploration for novel biological targets of this compound is a key area of ongoing research.

Protein Kinases: Deregulation of protein kinase activity is a hallmark of numerous diseases, including cancer. nih.gov Purine analogues have been successfully developed as kinase inhibitors. nih.gov The this compound molecule could potentially act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. The N6- and N9-substituents can be systematically modified to achieve selectivity for specific kinases. For instance, studies on other 2,6,9-trisubstituted purine derivatives have demonstrated potent inhibitory activity against kinases like FLT3-ITD and PDGFRα, which are implicated in acute myeloid leukemia. nih.gov

Adenosine Receptors: The purine core is also the endogenous ligand for adenosine receptors (A1, A2A, A2B, and A3), which are involved in diverse physiological processes. nih.gov Synthetic purine derivatives are widely used as pharmacological probes and therapeutic agents targeting these receptors. nih.govnih.gov The specific substitution pattern of this compound may confer selectivity for a particular adenosine receptor subtype, opening avenues for its investigation in cardiovascular, inflammatory, and neurodegenerative disorders.

Future research will likely involve high-throughput screening of this compound against panels of kinases and other ATP-binding proteins, as well as binding assays for various receptor families to identify and validate novel biological targets.

Table 1: Potential Biological Target Classes for this compound

Target Class Potential Therapeutic Area Rationale
Protein Kinases Oncology, Inflammatory Diseases Structural similarity to known purine-based kinase inhibitors. nih.govnih.gov
Adenosine Receptors Cardiovascular Diseases, Neurodegenerative Disorders Purine core is the endogenous ligand for these GPCRs. nih.gov
Other ATP-binding proteins Various The purine moiety mimics the adenine (B156593) part of ATP.

Integration with Systems Biology and Network Pharmacology Approaches

The "one-drug, one-target" paradigm is increasingly being replaced by a more holistic understanding of drug action, facilitated by systems biology and network pharmacology. These approaches are particularly relevant for purine analogues, which often exhibit polypharmacology (acting on multiple targets).

Network Pharmacology: This approach aims to understand the effect of a drug on a complex network of interacting proteins. For a compound like this compound, network pharmacology can be used to predict potential targets and off-targets, elucidate its mechanism of action, and identify potential synergistic drug combinations. By constructing a drug-target-disease network, researchers can gain insights into the broader biological impact of the compound beyond a single molecular target.

Systems Biology: Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. For example, transcriptomic analysis of cells treated with the compound could reveal changes in gene expression patterns, highlighting the cellular pathways that are modulated. This information is invaluable for understanding both the therapeutic effects and potential toxicities of the compound.

The integration of these computational and high-throughput experimental approaches will be crucial in building a comprehensive understanding of the pharmacological profile of this compound and accelerating its development as a potential therapeutic agent.

Development of Advanced Probes for Biochemical Research

The unique chemical structure of this compound makes it an attractive scaffold for the development of advanced biochemical probes. These probes are essential tools for studying the function, localization, and dynamics of their biological targets.

Fluorescent Probes: By attaching a fluorescent moiety to the purine scaffold, it is possible to create probes for visualizing biological targets in living cells using techniques like confocal microscopy. The ethylamino group at the N9 position could serve as a potential attachment point for a fluorophore, with a linker to minimize interference with target binding. Such probes would enable real-time tracking of receptor trafficking and localization.

Biotinylated Probes: Biotinylation of this compound would allow for the affinity-based purification of its binding partners from cell lysates. This is a powerful method for identifying novel biological targets and for studying protein-protein interactions. The avidin-biotin interaction is one of the strongest non-covalent interactions known, making it ideal for pull-down assays. nih.gov

Radiolabeled Probes: The synthesis of radiolabeled versions of this compound, for example with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding assays and autoradiography studies to determine the density and distribution of its targets in tissues.

The development of such probes derived from this compound will significantly contribute to our understanding of the purinergic system and other biological pathways it may modulate.

Table 2: Potential Biochemical Probes Derived from this compound

Probe Type Application Research Area
Fluorescent Probe Live-cell imaging, receptor trafficking Cell Biology, Pharmacology
Biotinylated Probe Target identification, protein interaction studies Proteomics, Drug Discovery
Radiolabeled Probe Quantitative binding assays, tissue distribution Neurobiology, Pharmacology

Unexplored Roles in Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound and its analogues could serve as valuable tools to investigate fundamental biological processes. The purine nucleus is central to cellular metabolism and signaling, and synthetic purine derivatives can be used to perturb and study these processes.

Cell Cycle Regulation: Many kinase inhibitors, including those with a purine scaffold, have been shown to induce cell cycle arrest. nih.gov Investigating the effect of this compound on the cell cycle of different cell types could reveal novel insights into the regulation of cell proliferation and its potential as an anticancer agent.

Signal Transduction: As a potential modulator of kinases and GPCRs, this compound could be used to dissect complex signal transduction pathways. By selectively activating or inhibiting specific pathways, researchers can study the downstream effects on cellular function.

Nucleic Acid Metabolism: Purine analogues can interfere with the synthesis of DNA and RNA, a mechanism exploited by many anticancer and antiviral drugs. wikipedia.orgbenthamscience.com While the primary focus may be on its interaction with signaling proteins, its potential effects on nucleic acid metabolism should not be overlooked and could represent an unexplored area of its biological activity.

Methodological Advancements in the Study of Purine Derivatives

The study of this compound will benefit from and contribute to methodological advancements in the synthesis and analysis of purine derivatives.

Synthetic Methodologies: The development of efficient and versatile synthetic routes is crucial for creating a library of analogues of this compound for structure-activity relationship (SAR) studies. Recent advances in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions, have greatly facilitated the synthesis of complex purine derivatives. rsc.org

Analytical Techniques: Advanced analytical techniques are essential for characterizing the purity, structure, and physicochemical properties of these compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for structural elucidation. Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of the interaction between the compound and its biological targets.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to its potential targets and to guide the design of new analogues with improved affinity and selectivity.

The continuous refinement of these methodologies will be instrumental in unlocking the full potential of this compound and other purine derivatives in biomedical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.